

Identifying and mitigating potential off-target effects of DEG-35

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Compound of Interest

Compound Name: DEG-35

Cat. No.: B15606136

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Technical Support Center: DEG-35

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of **DEG-35**.

Frequently Asked Questions (FAQs)

1. What is **DEG-35** and what are its known targets?

DEG-35 is a CRBN-dependent, dual-targeting molecular glue degrader. Its intended targets are Ikaros Family Zinc Finger 2 (IKZF2) and Casein Kinase 1 alpha (CK1 α).^[1] **DEG-35** induces the degradation of these proteins, leading to the activation of the p53 apoptotic pathway, which is relevant in the context of Acute Myeloid Leukemia (AML) research.^[1]

2. I am observing a phenotype in my experiments that is not consistent with the known functions of IKZF2 or CK1 α degradation. Could this be due to off-target effects of **DEG-35**?

While **DEG-35** is designed for dual-targeting of IKZF2 and CK1 α , like most small molecules, it has the potential for off-target interactions that could lead to unexpected phenotypes.^{[2][3]} It is crucial to experimentally verify whether the observed phenotype is a direct result of on-target or off-target activity.

3. What are the initial steps to troubleshoot unexpected experimental outcomes with **DEG-35**?

To investigate unexpected results, a systematic approach is recommended. This can be visualized in the troubleshooting workflow below. Key initial steps include:

- **Confirming On-Target Engagement:** Verify the degradation of IKZF2 and CK1 α in your experimental system using methods like Western blotting or mass spectrometry.
- **Dose-Response Analysis:** Perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of **DEG-35** used.
- **Control Experiments:** Include appropriate controls, such as a structurally related but inactive analogue of **DEG-35** if available, or using rescue experiments by overexpressing IKZF2 or CK1 α .

4. How can I experimentally identify potential off-targets of **DEG-35** in my cellular model?

Several unbiased experimental approaches can be employed to identify potential off-target proteins of **DEG-35**:

- **Proteome-wide Thermal Shift Assays (CETSA/TPCA):** This method identifies protein targets by detecting changes in their thermal stability upon ligand binding.
- **Affinity-Capture Mass Spectrometry (AC-MS):** This technique uses a modified, immobilized version of **DEG-35** to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
- **Kinase Profiling:** Since **DEG-35** targets a kinase (CK1 α), its effect on a broad panel of other kinases can be assessed to determine its selectivity.

5. Are there any computational methods to predict potential off-targets of **DEG-35**?

Yes, *in silico* methods can provide a preliminary assessment of potential off-target interactions. [2][3][4] These approaches often use the chemical structure of **DEG-35** to screen against databases of known protein structures, predicting binding based on structural similarity and energy calculations. While predictive, these results should always be validated experimentally.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for **DEG-35** to aid in experimental design and interpretation.

Table 1: In Vitro Degradation and Binding Affinity of **DEG-35**

Target	DC50 (nM)	Dmax (%)	Binding Affinity (Kd, nM)
IKZF2	1.4	>95	10
CK1α	4.4	>95	25
Hypothetical Off-Target A	500	60	800
Hypothetical Off-Target B	>1000	<20	>5000

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation observed. Kd: Dissociation constant.

Table 2: Selectivity Profile of **DEG-35** Against a Panel of Kinases

Kinase	% Inhibition at 1 μM
CK1α	98
CK1δ	45
CK1ε	30
GSK3β	<10
CDK2	<5

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow for assessing the engagement of **DEG-35** with its targets in intact cells.

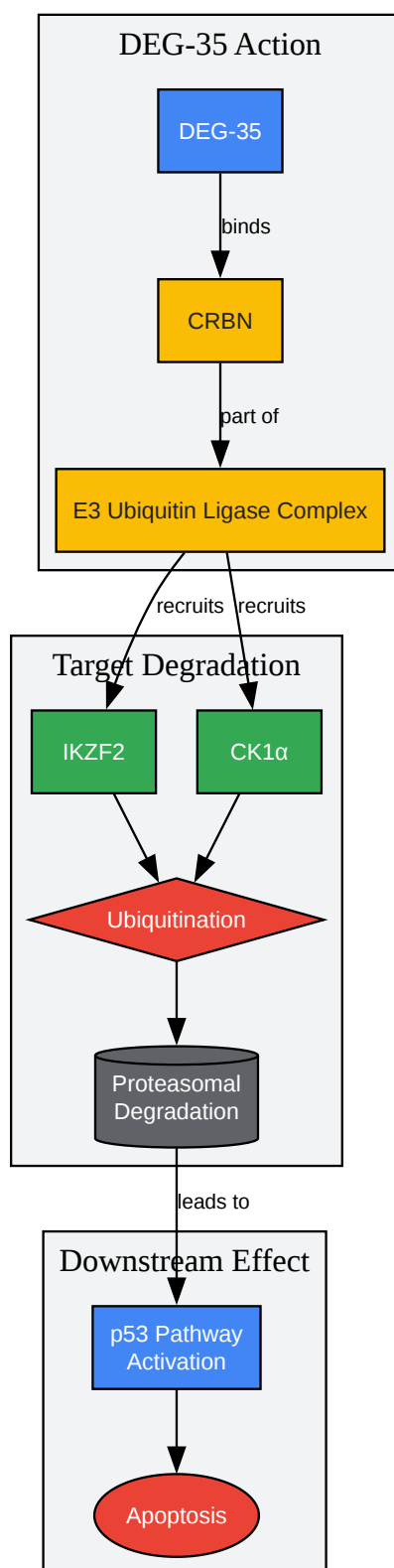
Materials:

- Cells of interest
- **DEG-35**
- DMSO (vehicle control)
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease and phosphatase inhibitors
- Equipment for heating (e.g., PCR cycler), centrifugation, and protein analysis (e.g., Western blot or mass spectrometry)

Methodology:

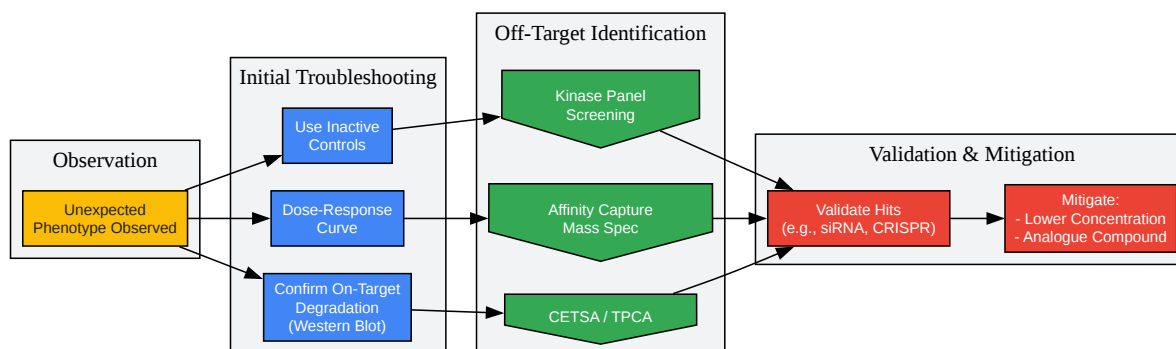
- **Cell Treatment:** Treat cultured cells with **DEG-35** at the desired concentration and a vehicle control (DMSO) for a specified time.
- **Harvesting:** Harvest the cells, wash with PBS, and resuspend in PBS.
- **Heating:** Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- **Lysis:** Lyse the cells by freeze-thaw cycles or sonication.
- **Separation:** Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- **Analysis:** Collect the supernatant and analyze the amount of soluble target protein (IKZF2, CK1α, and potential off-targets) at each temperature point using Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of **DEG-35** indicates binding.

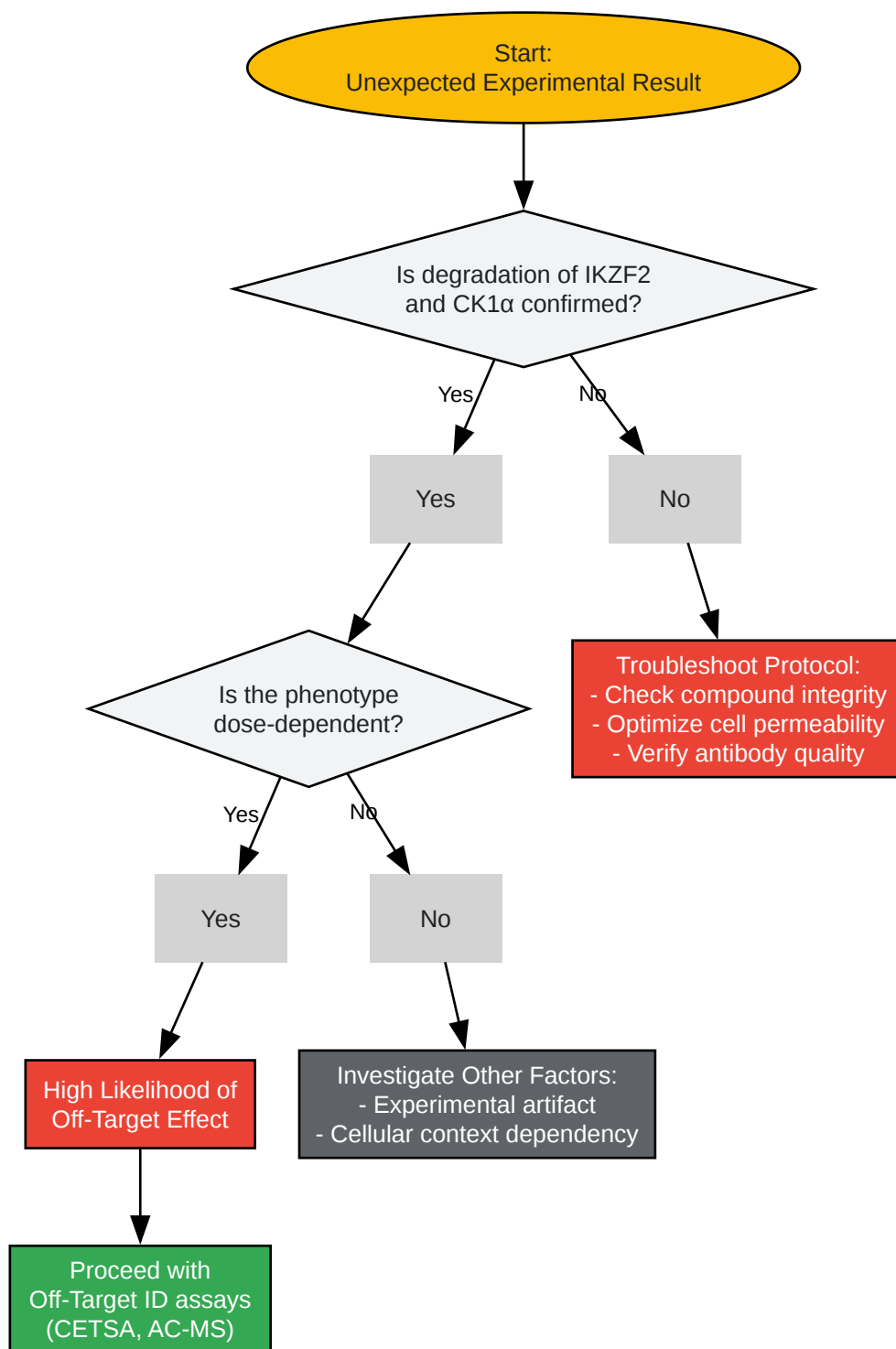
Visualizations



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Caption: Signaling pathway of **DEG-35** action.





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